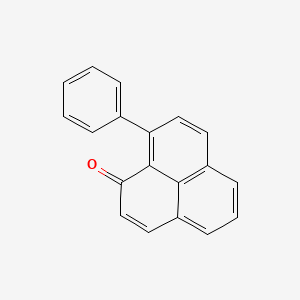![molecular formula C7H9F6NOSi B14078683 Propanenitrile, 3,3,3-trifluoro-2-(trifluoromethyl)-2-[(trimethylsilyl)oxy]- CAS No. 41309-98-2](/img/structure/B14078683.png)
Propanenitrile, 3,3,3-trifluoro-2-(trifluoromethyl)-2-[(trimethylsilyl)oxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanenitrile, 3,3,3-trifluoro-2-(trifluoromethyl)-2-[(trimethylsilyl)oxy]- is a specialized organic compound known for its unique chemical structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propanenitrile, 3,3,3-trifluoro-2-(trifluoromethyl)-2-[(trimethylsilyl)oxy]- typically involves the introduction of trifluoromethyl and trimethylsilyl groups into a nitrile framework. Common synthetic routes may include:
Nucleophilic substitution reactions: Using appropriate nucleophiles to introduce the trifluoromethyl group.
Silylation reactions: Employing trimethylsilyl chloride or similar reagents to introduce the trimethylsilyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis techniques, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Propanenitrile, 3,3,3-trifluoro-2-(trifluoromethyl)-2-[(trimethylsilyl)oxy]- can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding acids or other oxidized products.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Replacement of functional groups with other nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Including lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution reagents: Such as halides or other nucleophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Exploration as a potential pharmaceutical intermediate or active compound.
Industry: Use in the production of specialized materials or chemicals.
Wirkmechanismus
The mechanism by which Propanenitrile, 3,3,3-trifluoro-2-(trifluoromethyl)-2-[(trimethylsilyl)oxy]- exerts its effects would depend on its specific application. In general, the compound’s reactivity is influenced by the electron-withdrawing effects of the trifluoromethyl groups and the steric effects of the trimethylsilyl group. These factors can affect its interactions with molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propanenitrile, 3,3,3-trifluoro-2-(trifluoromethyl)-: Lacks the trimethylsilyl group.
Propanenitrile, 2-(trimethylsilyl)-: Lacks the trifluoromethyl groups.
Uniqueness
Propanenitrile, 3,3,3-trifluoro-2-(trifluoromethyl)-2-[(trimethylsilyl)oxy]- is unique due to the combination of trifluoromethyl and trimethylsilyl groups, which confer distinct chemical properties and reactivity patterns compared to similar compounds.
Eigenschaften
CAS-Nummer |
41309-98-2 |
|---|---|
Molekularformel |
C7H9F6NOSi |
Molekulargewicht |
265.23 g/mol |
IUPAC-Name |
3,3,3-trifluoro-2-(trifluoromethyl)-2-trimethylsilyloxypropanenitrile |
InChI |
InChI=1S/C7H9F6NOSi/c1-16(2,3)15-5(4-14,6(8,9)10)7(11,12)13/h1-3H3 |
InChI-Schlüssel |
YAUNSYMFKQQFGH-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OC(C#N)(C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


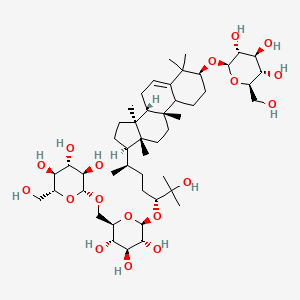
![Tert-butyl 1,1-difluoro-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B14078610.png)
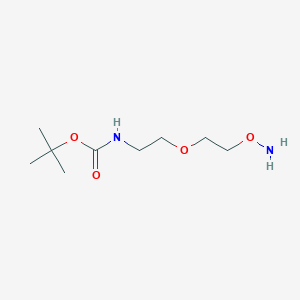
![4-(4-fluorobenzoyl)-2-[(2R)-pyrrolidin-2-yl]-1,3-thiazole hydrochloride](/img/structure/B14078644.png)
![benzyl (1,3-dimethyl-2,4-dioxo-1,2,3,4,6,7-hexahydro-8H-imidazo[2,1-f]purin-8-yl)acetate](/img/structure/B14078654.png)
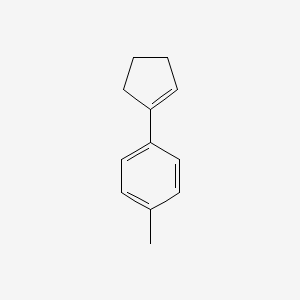
![6-amino-2-(4-propan-2-ylphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione](/img/structure/B14078662.png)
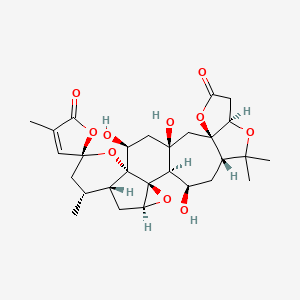
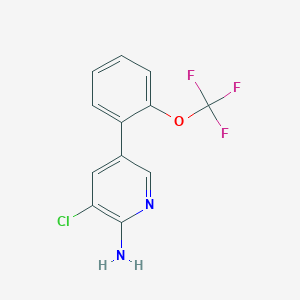
![[2,3'-Bipyridin]-4-ylboronic acid](/img/structure/B14078679.png)
![1-[1-(Benzenesulfonyl)-1H-indol-3-yl]-3-methylbut-2-en-1-one](/img/structure/B14078688.png)
![3-Methoxy-12-methylsulfonyl-5,6,8,8a,9,10,11,12a,13,13a-decahydroisoquinolino[2,1-g][1,6]naphthyridine](/img/structure/B14078695.png)
![tert-butyl 3-iodo-1-methyl-4H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B14078703.png)
